Tetrahydropyridine
Overview
Description
Tetrahydropyridines (or piperideines) are heterocycles with the formula C5H9N . They exist in three isomers, which differ by the location of the double bond . Although the parent tetrahydropyridines are rare, many substituted tetrahydropyridines are known .
Synthesis Analysis
Tetrahydropyridines have been synthesized using Bronsted acidic ionic liquid . The synthesis of these compounds has been inspired by known bioactive natural products . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .Molecular Structure Analysis
Tetrahydropyridines exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine . Their presence has been identified in both natural products and synthetic pharmaceutical agents .Chemical Reactions Analysis
The comprehensive outcomes of executed DFT calculations indicated that all the synthesized tetrahydropyridine derivatives possess a notably good reactivity towards chemical reactions . Partial reduction of pyridinium salts gives N-alkyltetrahydropyridines .Physical and Chemical Properties Analysis
In a study, drug-likeness assessment of synthesized this compound derivatives was conducted by evaluating their physicochemical properties and applying Lipinski’s rule of five (Ro5) and Veber’s rule .Scientific Research Applications
Synthesis and Pharmacological Properties
Tetrahydropyridine (THP) derivatives are vital in many biologically active systems. The discovery of neurotoxic properties in certain THP derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and their presence in numerous alkaloids, has spurred extensive research. This research focuses on synthesizing THP derivatives and exploring their pharmacological properties for drug development. THP derivatives have been found promising in several drug candidates, with many under clinical study. This research expands the database for structure-activity relationship (SAR) studies, providing insights into the synthesis approaches and pharmacological characteristics of THP derivatives (Mateeva, Winfield, & Redda, 2005).
Structural Motifs in Pharmaceuticals
THP structures are commonly found in a broad range of pharmaceutically relevant substances and bioactive natural products. Compounds such as the psychedelic agent LSD, tadalafil (a treatment for erectile dysfunction and pulmonary hypertension), and the cytotoxic alkaloid Leucoridine B, all feature the chiral THP structure. This underlines the significance of developing synthetic methods, especially catalytic asymmetric approaches, to construct these structures in optically active forms for organic synthesis (Xiao et al., 2011).
Enantioselective Organocatalysis
THP derivatives are important in natural and synthetic molecules, often containing multiple stereogenic centers. Enantioselective organocatalysis has emerged as a powerful strategy for synthesizing enantioenriched compounds, including THPs. This research provides an overview of the organocatalytic strategies used to prepare diversified families of THPs, contributing to the development of future synthetic methods (Dudognon, Rodriguez, Constantieux, & Bugaut, 2018).
Multicomponent Synthesis
THPs, as major constituents of naturally occurring alkaloids, display robust biological and pharmacological profiles. Their synthesis through simple and convenient tactics, such as multicomponent reactions (MCRs), is crucial. MCRs serve as an excellent tool for achieving compounds with complex diversity and producing vast libraries of these compounds, marking significant advancements in the field of THP synthesis (Khan, Khan, Saigal, & Iqbal, 2016).
Applications in Drug Discovery
THP derivatives have shown potential in various drug discovery applications. For example, novel this compound analogs have been evaluated for anti-cancer activity, indicating a relationship between inflammation and cancer. The design and synthesis of these analogs have been guided by molecular modeling, contributing to the discovery of biologically active compounds as potential anti-cancer agents (Henderson et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,2,3,4-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWICNJIUPRZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436364 | |
Record name | Tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-65-7 | |
Record name | 1,2,3,4-Tetrahydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37497-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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